2-Arachidonoylglycerol-d8

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

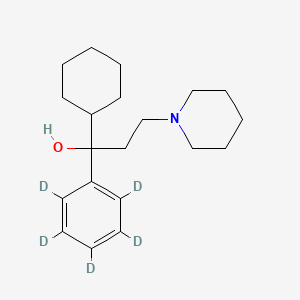

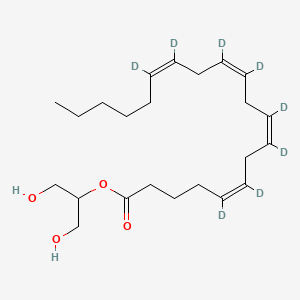

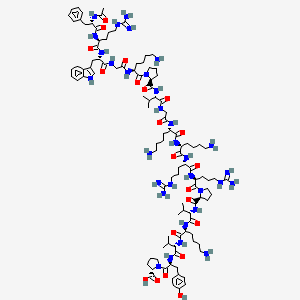

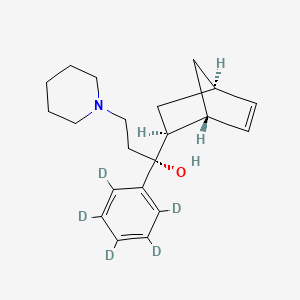

2-Arachidonoylglycerol-d8 is a deuterated analog of 2-arachidonoylglycerol, an endocannabinoid that acts as an endogenous agonist for cannabinoid receptors CB1 and CB2. This compound is an ester formed from the omega-6 fatty acid arachidonic acid and glycerol. It is present at relatively high levels in the central nervous system and plays a significant role in cannabinoid neuromodulatory effects .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-arachidonoylglycerol typically involves a two-step enzymatic process and chemical coupling. One method employs immobilized lipase from Mucor miehei to catalyze the protection of glycerol using vinyl benzoate as an acyl transfer reagent in tetrahydrofuran. The same enzyme is used to remove the protective groups in positions 1 and 3, yielding 2-arachidonoylglycerol without isomerization to 1-arachidonoylglycerol .

Industrial Production Methods

Industrial production of 2-arachidonoylglycerol can involve enzymatic alcoholysis in an organic medium. Solvent type and water activity significantly affect the yield of 2-monoacylglycerol, which is a precursor to 2-arachidonoylglycerol. Non-polar solvents accelerate acyl migration, while polar solvents inhibit it .

Analyse Chemischer Reaktionen

Types of Reactions

2-Arachidonoylglycerol undergoes various chemical reactions, including oxidation, reduction, and substitution

Common Reagents and Conditions

Common reagents used in the reactions of 2-arachidonoylglycerol include phospholipase C and diacylglycerol lipase, which mediate its formation. The compound can also be synthesized from arachidonic acid-containing diacylglycerol .

Major Products Formed

The major products formed from the reactions of 2-arachidonoylglycerol include various metabolites that play roles in the endocannabinoid system. These metabolites are involved in neuromodulatory effects and other physiological processes .

Wissenschaftliche Forschungsanwendungen

2-Arachidonoylglycerol-d8 has numerous scientific research applications across various fields:

Chemistry: It is used to study the synthesis and behavior of endocannabinoids.

Wirkmechanismus

2-Arachidonoylglycerol-d8 exerts its effects by acting as a full agonist at both CB1 and CB2 cannabinoid receptors. It is synthesized on demand in postsynaptic membranes through the sequential action of phosphoinositide-specific phospholipase Cβ1 and diacylglycerol lipase α. This process contributes to retrograde signaling upon interaction with presynaptic CB1 receptors . The compound’s interactions with CB1 and CB2 receptors regulate various physiological processes, including memory, pain, anxiety, mood, stress, and neuroprotection .

Vergleich Mit ähnlichen Verbindungen

2-Arachidonoylglycerol-d8 is similar to other endocannabinoids, such as anandamide (arachidonoylethanolamide). Both compounds are derived from arachidonic acid and play roles in the endocannabinoid system. they exhibit differences in terms of biochemical steps, receptor affinity, and breakdown pathways . Other similar compounds include 2-arachidonoyl-lysophospholipids, which are involved in alternative pathways of 2-arachidonoylglycerol synthesis .

Conclusion

This compound is a valuable compound for scientific research due to its role in the endocannabinoid system and its various applications in chemistry, biology, medicine, and industry. Its unique properties and mechanisms of action make it a crucial tool for understanding and manipulating cannabinoid signaling pathways.

Eigenschaften

Molekularformel |

C23H38O4 |

|---|---|

Molekulargewicht |

386.6 g/mol |

IUPAC-Name |

1,3-dihydroxypropan-2-yl (5Z,8Z,11Z,14Z)-5,6,8,9,11,12,14,15-octadeuterioicosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C23H38O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(26)27-22(20-24)21-25/h6-7,9-10,12-13,15-16,22,24-25H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i6D,7D,9D,10D,12D,13D,15D,16D |

InChI-Schlüssel |

RCRCTBLIHCHWDZ-FBFLGLDDSA-N |

Isomerische SMILES |

[2H]/C(=C(\[2H])/C/C(=C(/[2H])\C/C(=C(/[2H])\C/C(=C(/[2H])\CCCC(=O)OC(CO)CO)/[2H])/[2H])/[2H])/CCCCC |

Kanonische SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC(CO)CO |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,4S,5R)-4-acetyloxy-3-benzoyloxy-5-(3,5-dioxo-1,2,4-triazin-2-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12408410.png)